N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of aldehydes with primary nitro compounds. This reaction typically requires a 1:2 molar ratio of aldehydes to primary nitro compounds, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aldehydes, primary nitro compounds, and activated ketones . The major products formed from these reactions are isoxazole derivatives, which can be further modified to introduce different substituents at various positions of the heterocyclic ring .
Scientific Research Applications
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These compounds are used in drug discovery and development, as they provide a diverse chemical space for binding to biological targets .
Mechanism of Action
The mechanism of action of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives exert their effects by binding to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as indole derivatives and other isoxazole derivatives. Indole derivatives, like isoxazoles, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . the unique structure of this compound, with its isoxazole ring and picolinamido group, provides distinct chemical and biological properties that set it apart from other compounds .
Similar Compounds
- Indole derivatives
- Other isoxazole derivatives
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isothiazole derivatives
Properties
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGQRBBRWCWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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